molecular formula C9H5F13O2 B1363114 Ethyl perfluoroheptanoate CAS No. 41430-70-0

Ethyl perfluoroheptanoate

Cat. No.: B1363114
CAS No.: 41430-70-0
M. Wt: 392.11 g/mol
InChI Key: ZESCSNXJAROIJS-UHFFFAOYSA-N
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Description

Ethyl perfluoroheptanoate (CAS: 41430-70-0) is a fluorinated ester with the molecular formula C₉H₅F₁₃O₂ and a molecular weight of 392.1140 g/mol . Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid ethyl ester, and its structure features a fully fluorinated heptane chain linked to an ethyl ester group. The compound is characterized by high thermal and chemical stability due to the strong C–F bonds in the perfluorinated chain. It is used in specialized applications such as surfactants, lubricants, and polymer processing .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCSNXJAROIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194350
Record name Ethyl perfluoroheptanoate
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Molecular Weight

392.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41430-70-0
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
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Record name Ethyl perfluoroheptanoate
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Record name Ethyl perfluoroheptanoate
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Record name Ethyl perfluoroheptanoate
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Record name ETHYL PERFLUOROHEPTANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl perfluoroheptanoate primarily undergoes hydrolysis and substitution reactions. Due to the presence of the ester functional group, it can be hydrolyzed in the presence of strong acids or bases to yield perfluoroheptanoic acid and ethanol .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl perfluoroheptanoate is primarily related to its chemical stability and resistance to degradation. In biological systems, it interacts with cellular membranes and proteins, potentially altering their functions. The compound’s fluorinated nature allows it to resist enzymatic breakdown, making it a candidate for long-term applications in drug delivery and other biomedical fields .

Comparison with Similar Compounds

Ethyl Perfluoroalkyl Esters

Ethyl perfluoroheptanoate belongs to a family of ethyl perfluoroalkyl esters, which differ in the length of the perfluorinated carbon chain. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Perfluorinated Chain Length
Ethyl perfluoropentanoate 424-36-2 C₇H₅F₉O₂ 316.10 C5
Ethyl perfluorohexanoate Not Provided C₈H₅F₁₁O₂ 348.11 C6
This compound 41430-70-0 C₉H₅F₁₃O₂ 392.11 C7
Ethyl perfluorooctanoate 3108-24-5 C₁₀H₅F₁₅O₂ 444.12 C8
Ethyl perfluorononanoate 30377-52-7 C₁₁H₅F₁₇O₂ 492.13 C9

Key Observations :

  • Chain Length vs.
  • Regulatory Trends: Shorter-chain analogs (C6) like ethyl perfluorohexanoate are increasingly favored due to stricter regulations on persistent C8 compounds (e.g., PFOA) .

Mthis compound

Mthis compound (CAS: 14312-89-1) shares the same perfluorinated heptane chain but substitutes the ethyl group with a methyl group.

Property This compound Mthis compound
Molecular Formula C₉H₅F₁₃O₂ C₈H₃F₁₃O₂
Molecular Weight 392.11 g/mol 378.09 g/mol
Boiling Point (Predicted) Higher (larger alkyl group) Lower (smaller alkyl group)
Applications Polymer processing, surfactants Similar, but lower thermal stability

The ethyl ester’s larger alkyl group may improve solubility in organic solvents compared to the methyl analog .

Perfluoroheptanoic Acid (PFHpA)

This compound hydrolyzes to perfluoroheptanoic acid (PFHpA, CAS: 375-85-9), a persistent environmental pollutant.

Property This compound PFHpA
Environmental Fate Hydrolyzes to PFHpA under basic/neutral conditions Resists degradation; detected in Arctic wildlife
Bioaccumulation Lower (ester form) High (acid form)
Toxicity Limited data Linked to hepatotoxicity in animal studies

PFHpA is a terminal degradation product of longer-chain perfluorinated compounds (e.g., PFOA → PFHpA via microbial/chemical defluorination) .

Research Findings and Data Gaps

Environmental Persistence

  • This compound’s environmental half-life is shorter than PFHpA due to ester hydrolysis, but its degradation product (PFHpA) remains highly persistent .
  • PFHpA has been detected in Greenlandic marine mammals, indicating long-range transport .

Regulatory Status

  • The EU’s REACH regulation restricts perfluorinated substances with chains ≥ C8, indirectly promoting C6/C7 alternatives .

Commercial Availability

  • This compound is available from suppliers like Shanghai PI Chemicals Ltd. and CymitQuimica at prices ranging from €34.00/g (1g) to €119.00/25g .

Biological Activity

Ethyl perfluoroheptanoate (EPH), a perfluorinated compound, has garnered attention due to its unique biological activity and potential implications for human health and environmental safety. This article explores the biological effects, mechanisms of action, and relevant research findings associated with EPH.

Overview of this compound

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by carbon-fluorine bonds that confer stability and resistance to degradation. Its chemical structure allows it to interact with various biological systems, leading to significant biochemical effects.

Target Systems : EPH primarily targets the reproductive system, exhibiting reprotoxic effects. It influences multiple biochemical pathways, including:

  • Thyroid System : Alters thyroid hormone levels, potentially affecting metabolic processes.
  • Calcium Homeostasis : Disrupts calcium signaling, which is crucial for various cellular functions.
  • Protein Kinase C Pathways : Involvement in cell signaling and growth regulation.
  • Synaptic Plasticity : Impacts neuronal communication and plasticity.

Pharmacokinetics

The pharmacokinetic profile of EPH indicates its persistence in biological systems. Key characteristics include:

  • Absorption : Rapidly absorbed through gastrointestinal tracts.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Limited metabolic transformation due to the stability of carbon-fluorine bonds.
  • Excretion : Primarily excreted unchanged in urine.

EPH interacts with various enzymes and proteins, significantly influencing lipid metabolism. Notably:

  • Lipases Interaction : EPH inhibits lipase activity, leading to alterations in lipid profiles and potential hepatic steatosis.
  • Cell Signaling Disruption : By binding to key signaling proteins, EPH can modulate gene expression and downstream signaling pathways.

Cellular Effects

Research indicates that EPH affects several cellular processes:

  • Gene Expression : Alters the expression of genes involved in metabolic regulation and stress response.
  • Metabolic Pathways : Inhibits enzymes critical for metabolic pathways, impacting overall cellular metabolism.

Case Study 1: Reproductive Toxicity

A study involving female Sprague-Dawley rats demonstrated that exposure to EPH led to increased liver weight and oxidative stress markers. The study highlighted the compound's potential to disrupt normal reproductive function through biochemical alterations in liver metabolism .

Case Study 2: Immunotoxicity

Research evaluating a range of PFAS, including EPH, found that these compounds could impair immune responses. Specifically, reduced antibody responses were noted following exposure to EPH, suggesting potential immunotoxic effects similar to those observed with other PFAS like PFOS and PFOA .

Data Table: Biological Effects of this compound

Biological EffectObserved OutcomeReference
Reproductive ToxicityIncreased liver weight
Lipid MetabolismInhibition of lipase activity
Immune ResponseReduced antibody response
Thyroid Hormone LevelsAltered T4 and T3 levels

Q & A

Q. What are the standard analytical techniques for detecting ethyl perfluoroheptanoate in environmental or biological samples?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for perfluorinated compounds. Sample preparation involves solid-phase extraction (SPE) with activated carbon or ion-pairing agents to isolate the compound from complex matrices like water, soil, or serum. Method validation should include recovery tests (80–120%) and limits of detection (LODs) below 1 ng/L for environmental samples .

Q. How can researchers optimize extraction efficiency for this compound in heterogeneous matrices?

Matrix-specific optimization is critical. For aqueous samples, adjust pH to 4–5 to enhance SPE recovery. For biological tissues, enzymatic digestion (e.g., using lipase) followed by solvent extraction (e.g., methyl tert-butyl ether) improves yield. Internal standards like isotopically labeled perfluoroheptanoate should be spiked pre-extraction to correct for matrix effects .

Q. What quality control measures are essential for reliable quantification of this compound?

Include blanks (field and laboratory) to monitor contamination, replicate analyses to assess precision, and spike-and-recovery experiments to validate accuracy. Cross-calibrate instruments with certified reference materials (e.g., NIST SRM 1957 for serum) to ensure consistency across studies .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s chronic toxicity in vivo?

Use dose-response studies with staggered dosing to avoid acute toxicity bias. Select endpoints aligned with mechanistic hypotheses (e.g., liver enzyme activity, lipid metabolism markers). Include control groups exposed to vehicle-only and positive controls (e.g., perfluorooctanoic acid) for comparative toxicity assessment. Longitudinal sampling minimizes inter-individual variability .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

Conduct meta-analyses stratified by environmental conditions (pH, temperature) and matrices (water vs. soil). Apply the PECO framework (Population, Exposure, Comparator, Outcome) to evaluate study comparability. Use sensitivity analyses to identify confounding variables (e.g., co-occurring PFAS) and adjust models using multivariate regression .

What frameworks are recommended for formulating mechanistic research questions on this compound?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for in vivo studies. For example:

  • Population: Adult zebrafish
  • Intervention: this compound exposure (10 µg/L)
  • Comparison: Unexposed controls
  • Outcome: Hepatic peroxisome proliferation
  • Time: 90-day exposure The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with funding priorities and ethical guidelines .

Q. How should co-occurring contaminants be addressed in this compound toxicity studies?

Use factorial experimental designs to isolate compound-specific effects. For example, expose model organisms to this compound alone and in combination with common co-contaminants (e.g., PFOA). Apply mixed-effects models to quantify interaction terms and adjust for synergistic/antagonistic effects .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound exposure data?

Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL methods for its precision in low-dose extrapolation. Use model averaging (e.g., Hill, log-logistic) to account for uncertainty. Report 95% confidence intervals and apply Akaike’s Information Criterion (AIC) for model selection .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl perfluoroheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl perfluoroheptanoate

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